Hemorphin 7

Description

Properties

IUPAC Name |

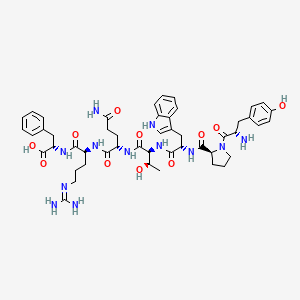

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H64N12O11/c1-27(62)41(46(69)57-36(19-20-40(51)64)43(66)56-35(13-7-21-54-49(52)53)42(65)59-38(48(71)72)24-28-9-3-2-4-10-28)60-44(67)37(25-30-26-55-34-12-6-5-11-32(30)34)58-45(68)39-14-8-22-61(39)47(70)33(50)23-29-15-17-31(63)18-16-29/h2-6,9-12,15-18,26-27,33,35-39,41,55,62-63H,7-8,13-14,19-25,50H2,1H3,(H2,51,64)(H,56,66)(H,57,69)(H,58,68)(H,59,65)(H,60,67)(H,71,72)(H4,52,53,54)/t27-,33+,35+,36+,37+,38+,39+,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJVBIPSWDYNHN-JMJBHNTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H64N12O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

997.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152685-85-3 | |

| Record name | Hemorphin 7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152685853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Hemorphin 7 discovery and isolation from hemoglobin

An In-depth Technical Guide on the Discovery and Isolation of Hemorphin-7 from Hemoglobin

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, isolation, and initial characterization of Hemorphin-7, a bioactive peptide derived from hemoglobin. It details the enzymatic processes for its liberation, purification methodologies, and insights into its molecular signaling pathways.

Introduction: Discovery of Hemorphins

Hemorphins are a class of endogenous opioid peptides that are generated from the enzymatic hydrolysis of the β-chain of hemoglobin.[1][2] The discovery of these "atypical" opioid peptides opened a new avenue of research into the physiological roles of hemoglobin degradation products. Hemorphin-7, a prominent member of this family, exists in several forms, most notably LVV-hemorphin-7 (Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg-Phe) and VV-hemorphin-7 (Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg-Phe).[3][4][5] These peptides share a core tetrapeptide sequence, Tyr-Pro-Trp-Thr, which is crucial for their biological activity.

Enzymatic Generation of Hemorphin-7 from Hemoglobin

The in vitro generation of Hemorphin-7 from hemoglobin has been demonstrated using various proteases. The choice of enzyme and reaction conditions significantly influences the yield and profile of the resulting hemorphin peptides.

Pepsin Digestion

Pepsin, a gastric protease, is commonly used to simulate the physiological generation of bioactive peptides from proteins. It effectively hydrolyzes hemoglobin to release a variety of hemorphins, including Hemorphin-7.

Cathepsin D Digestion

Cathepsin D, a lysosomal aspartic protease, is considered a key enzyme in the in vivo generation of hemorphins. Studies have shown that Cathepsin D can specifically cleave hemoglobin to release LVV-hemorphin-7 and VV-hemorphin-7.

Experimental Protocol: Enzymatic Digestion of Bovine Hemoglobin

The following protocols outline the general procedures for the enzymatic digestion of bovine hemoglobin to generate Hemorphin-7.

Preparation of Hemoglobin Solution

-

Dissolve 15 g of purified bovine hemoglobin powder in 100 mL of ultrapure water.

-

Centrifuge the solution at 6,000 x g for 30 minutes to remove any insoluble material.

-

Determine the precise hemoglobin concentration of the supernatant using a suitable method, such as the Drabkin method.

-

Dilute the stock solution with ultrapure water to a final concentration of 1% (w/v) for the digestion reactions.

Digestion with Pepsin

-

Adjust the pH of the 1% hemoglobin solution to 2.0 or 3.5 using HCl.

-

Pre-incubate the solution at 37°C.

-

Add pepsin to the hemoglobin solution at an enzyme-to-substrate (E/S) ratio of 1:50 or 1:100 (w/w).

-

Incubate the mixture for 2 hours at 37°C with gentle agitation.

-

Terminate the reaction by heating the solution in a boiling water bath for 10 minutes.

-

Centrifuge the digest at 13,000 x g for 15 minutes at 4°C to pellet any undigested protein.

-

Collect the supernatant containing the hemorphin peptides and adjust the pH to 7.0.

Digestion with Cathepsin D

-

Prepare a 400 mM citrate buffer and adjust the pH to 3.0 at 37°C.

-

Mix the 1% hemoglobin solution with the citrate buffer to achieve a final citrate concentration of 44 mM.

-

Equilibrate the mixture at 37°C.

-

Add Cathepsin D to the solution to a final concentration of 0.05 - 0.10 units/mL.

-

Incubate the reaction at 37°C. The incubation time can be varied to analyze the kinetics of hemorphin release.

-

Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 5% (v/v) to precipitate larger proteins and the enzyme.

-

Centrifuge the mixture and collect the supernatant containing the TCA-soluble peptides, including Hemorphin-7.

Figure 1: Workflow for the enzymatic generation of hemorphins.

Isolation and Purification of Hemorphin-7

Following enzymatic digestion, Hemorphin-7 is isolated and purified from the complex mixture of peptides using chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method for this purpose.

Experimental Protocol: HPLC Purification

-

Column: A C18 reversed-phase column is typically used for peptide separation.

-

Mobile Phase:

-

Buffer A: 0.1% Trifluoroacetic acid (TFA) in ultrapure water.

-

Buffer B: 0.1% TFA in acetonitrile.

-

-

Gradient: A linear gradient from Buffer A to Buffer B is employed to elute the peptides based on their hydrophobicity. A typical gradient might be 5% to 60% Buffer B over 60 minutes.

-

Detection: Peptides are detected by their absorbance at 214 nm and 280 nm.

-

Fraction Collection: Fractions are collected across the chromatogram, and those corresponding to the elution time of Hemorphin-7 are pooled.

-

Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC and mass spectrometry.

Quantitative Analysis of Purification

The efficiency of the purification process is monitored at each step by quantifying the total protein, total activity (if a bioassay is available), and specific activity. This allows for the calculation of the yield and purification factor. The following table presents data from the purification of VV-hemorphin-7 and LVV-hemorphin-7 from human placenta, which serves as a representative example of a multi-step purification process for hemorphins.

| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification (fold) |

| Placenta Extract | 1,500,000 | 200,000 | 0.13 | 100 | 1 |

| Preparative RP C18 | 30,000 | 150,000 | 5 | 75 | 38 |

| Semipreparative RP C18 | 1,000 | 100,000 | 100 | 50 | 769 |

| Semipreparative RP C4 | 20 | 50,000 | 2,500 | 25 | 19,230 |

| Analytical RP C18 | 0.2 | 20,000 | 100,000 | 10 | 750,000 |

Data adapted from the purification of VV-hemorphin-7 and LVV-hemorphin-7 from human placenta extract.

Biological Activity and Signaling Pathways

Hemorphin-7 exhibits a range of biological activities by interacting with several G protein-coupled receptors (GPCRs).

Opioid Receptor Interaction

Hemorphins were initially characterized as opioid peptides due to their ability to bind to opioid receptors, particularly the μ-opioid receptor. This interaction is thought to mediate their analgesic effects.

Angiotensin AT4 Receptor (IRAP) Interaction

LVV-hemorphin-7 is a high-affinity ligand for the angiotensin AT4 receptor, which has been identified as the insulin-regulated aminopeptidase (IRAP). By inhibiting IRAP, LVV-hemorphin-7 may play a role in cognitive processes such as learning and memory.

Figure 2: LVV-Hemorphin-7 interaction with the AT4 receptor.

Angiotensin II Type 1 Receptor (AT1R) Modulation

LVV-hemorphin-7 acts as a positive allosteric modulator of the angiotensin II type 1 receptor (AT1R). It binds to an intracellular site on the receptor, enhancing the signaling induced by angiotensin II, which includes the activation of Gαq proteins and the ERK1/2 pathway.

Figure 3: Allosteric modulation of the AT1 receptor by LVV-Hemorphin-7.

Bombesin Receptor Subtype 3 (BRS-3) Activation

VV-hemorphin-7 and LVV-hemorphin-7 are agonists for the orphan bombesin receptor subtype 3 (BRS-3). Activation of BRS-3 by these hemorphins stimulates phospholipase C (PLC) via the Gα16 protein, leading to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium levels.

Figure 4: VV-Hemorphin-7 signaling through the BRS-3 receptor.

Conclusion

The discovery and study of Hemorphin-7 have unveiled a fascinating link between hemoglobin metabolism and cellular signaling. The ability to generate and purify these peptides in the laboratory provides researchers with valuable tools to further investigate their physiological and pathological roles. A deeper understanding of their mechanisms of action holds promise for the development of novel therapeutic agents targeting a range of conditions, from pain and hypertension to cognitive disorders.

References

- 1. Identification and functional characterization of hemorphins VV-H-7 and LVV-H-7 as low-affinity agonists for the orphan bombesin receptor subtype 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hemoglobin-derived Peptides as Novel Type of Bioactive Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Opioid peptides derived from hemoglobin: hemorphins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stork: Opioid peptides derived from hemoglobin: hemorphins [storkapp.me]

- 5. researchgate.net [researchgate.net]

Endogenous Synthesis of VV-hemorphin-7 and LVV-hemorphin-7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous synthesis of VV-hemorphin-7 and LVV-hemorphin-7, bioactive peptides derived from the β-chain of hemoglobin. This document details the enzymatic pathways, key experimental protocols for their identification and quantification, and the signaling cascades they modulate.

Introduction

Hemorphins are a class of endogenous peptides generated through the proteolytic cleavage of hemoglobin.[1] Among these, VV-hemorphin-7 (VVH7) and LVV-hemorphin-7 (LVVH7) have garnered significant attention due to their diverse physiological roles, including opioid activity, regulation of blood pressure, and involvement in inflammatory processes.[1][2] These peptides are considered stable forms of hemorphins and have been identified in various tissues and body fluids, such as the brain, pituitary and adrenal glands, and cerebrospinal fluid.[1][3] Understanding their endogenous synthesis is crucial for elucidating their physiological functions and exploring their therapeutic potential.

Endogenous Synthesis Pathway

The primary precursor for both VV-hemorphin-7 and LVV-hemorphin-7 is the β-chain of hemoglobin. The synthesis is a result of sequential proteolytic digestion. While several enzymes, including pepsin, trypsin, and chymotrypsin, can generate hemorphins in vitro, the lysosomal aspartic protease, cathepsin D , is considered a primary candidate for their in vivo release.

The acidic environment of lysosomes provides the optimal pH for cathepsin D activity, which is typically between 3.5 and 4.5. Cathepsin D cleaves hemoglobin, leading to the generation of various hemorphin peptides, including LVV-hemorphin-7 and VV-hemorphin-7. Studies have shown that VV-hemorphin-7 is particularly resistant to further cleavage by cathepsin D, suggesting it is a stable end-product of this pathway. While LVV-hemorphin-7 shows slightly lower resistance, extended incubation with cathepsin D can lead to its conversion to the more stable VV-hemorphin-7.

dot

Quantitative Data

The concentrations of VV-hemorphin-7 and LVV-hemorphin-7 vary across different tissues and physiological states. The following tables summarize reported quantitative data.

| Tissue/Fluid | Species | Peptide | Concentration | Reference |

| Human Adrenal Gland | Human | LVV-hemorphin-7 | High concentrations reported | |

| Human Pheochromocytoma | Human | LVV-hemorphin-7 | High concentrations reported | |

| Human Pituitary Gland | Human | Hemorphins | Substantial concentrations | |

| Human Cerebrospinal Fluid | Human | LVV-hemorphin-7 | Present | |

| Bovine Brain | Bovine | Hemorphins | Present | |

| Rat Tissues | Rat | LVV- and VV-hemorphins | Present | |

| Human Serum (Healthy) | Human | VV-hemorphin-7 like | 4.86 ± 0.54 µmol/l | |

| Human Serum (Obese) | Human | VV-hemorphin-7 like | 1.98 ± 0.19 µmol/l |

| Cell Line | Peptide | Receptor | EC50 | Reference |

| CHO cells (overexpressing hBRS-3) | VV-H-7 | hBRS-3 | 45 ± 15 µM | |

| CHO cells (overexpressing hBRS-3) | LVV-H-7 | hBRS-3 | 183 ± 60 µM | |

| NCI-N417 cells (endogenous hBRS-3) | VV-H-7 | hBRS-3 | 19 ± 6 µM | |

| NCI-N417 cells (endogenous hBRS-3) | LVV-H-7 | hBRS-3 | 38 ± 18 µM |

Experimental Protocols

Extraction of Hemorphins from Tissue Samples

This protocol is adapted from methods described for the extraction of hemorphins from adrenal and pheochromocytoma tissues.

-

Tissue Homogenization: Homogenize fresh or frozen tissue samples in 1 M acetic acid.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet cellular debris.

-

Solid-Phase Extraction (SPE):

-

Acidify the supernatant with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

-

Apply the acidified supernatant to a pre-conditioned C18 Sep-Pak cartridge.

-

Wash the cartridge with 0.1% TFA in water to remove salts and hydrophilic impurities.

-

Elute the peptides with a solution of 60% acetonitrile in 0.1% TFA.

-

-

Lyophilization: Lyophilize the eluted fraction to dryness.

-

Reconstitution: Reconstitute the lyophilized powder in a suitable buffer for subsequent analysis.

dot

Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

Commercial ELISA kits are available for the quantification of LVV-hemorphin-7. The general principle involves a competitive assay format.

-

Plate Preparation: A 96-well plate is pre-coated with an anti-Rabbit-IgG antibody.

-

Competitive Binding: Standards or samples are added to the wells along with biotin-conjugated LVV-hemorphin-7 and a polyclonal antibody specific to LVV-hemorphin-7. The endogenous LVV-hemorphin-7 in the sample competes with the biotin-conjugated peptide for binding to the primary antibody.

-

Incubation and Washing: The plate is incubated to allow for binding, followed by washing to remove unbound reagents.

-

Enzyme Conjugate Addition: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated LVV-hemorphin-7 captured by the antibody.

-

Substrate Reaction: After another incubation and wash step, a TMB substrate is added. The HRP catalyzes the conversion of the substrate, resulting in a color change.

-

Measurement: A stop solution is added, and the absorbance is measured at a specific wavelength. The intensity of the color is inversely proportional to the concentration of LVV-hemorphin-7 in the sample.

Identification and Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the definitive identification and quantification of hemorphins.

-

Chromatographic Separation: The extracted peptide sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 reversed-phase column. A gradient of acetonitrile in water with a small percentage of formic acid is typically used to separate the peptides based on their hydrophobicity.

-

Mass Spectrometric Detection: The eluent from the HPLC is directed to an electrospray ionization (ESI) source of a mass spectrometer.

-

MS1 Scan: The mass spectrometer is operated in a full scan mode (MS1) to detect the molecular ions of the peptides. The theoretical monoisotopic masses of VV-hemorphin-7 (C₅₉H₈₁N₁₅O₁₄, 1220.6 Da) and LVV-hemorphin-7 (C₆₅H₉₂N₁₆O₁₅, 1333.7 Da) are used for identification.

-

MS/MS Fragmentation (Tandem MS): For confirmation, the precursor ions corresponding to the hemorphins are selected and fragmented (MS/MS). The resulting fragment ions are analyzed to confirm the amino acid sequence of the peptides.

-

Quantification: For quantitative analysis, known concentrations of stable isotope-labeled hemorphins are spiked into the sample as internal standards. The ratio of the peak areas of the endogenous hemorphin to the internal standard is used to calculate the concentration of the endogenous peptide.

Signaling Pathways

VV-hemorphin-7 and LVV-hemorphin-7 exert their biological effects by interacting with several G protein-coupled receptors (GPCRs).

Opioid Receptor Signaling

Hemorphins are known to bind to opioid receptors, particularly the µ-opioid receptor. This interaction initiates a signaling cascade typical for Gi/o-coupled receptors.

-

Receptor Activation: Binding of the hemorphin to the opioid receptor induces a conformational change.

-

G-protein Coupling: The activated receptor couples to an inhibitory G-protein (Gi/o).

-

Downstream Effects: This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels), and activation of mitogen-activated protein kinase (MAPK) pathways.

dot

Bombesin Receptor Subtype 3 (BRS-3) Signaling

VV-hemorphin-7 and LVV-hemorphin-7 have been identified as agonists for the orphan receptor BRS-3.

-

Receptor Binding: The hemorphins bind to and activate BRS-3.

-

Gq/11 Coupling: BRS-3 couples to Gq/11 proteins.

-

PLC Activation: The activated Gq/11 stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

dot

References

An In-depth Technical Guide to the Hemorphin-7 Peptide: Sequence, Structure, and Function

This technical guide provides a comprehensive overview of the Hemorphin-7 peptide family, intended for researchers, scientists, and drug development professionals. It covers the core aspects of their amino acid sequence, structural characteristics, and biological activity, with a focus on their interactions with various receptor systems. This document adheres to stringent data presentation and visualization standards to facilitate understanding and further research.

Peptide Sequence and Variants

Hemorphins are a class of opioid peptides derived from the β-chain of hemoglobin.[1] The Hemorphin-7 family consists of several related peptides of varying lengths, with the core sequence Tyr-Pro-Trp-Thr (YPWT) being crucial for their opioid receptor affinity.[1][2] The most extensively studied variants are Hemorphin-7, VV-Hemorphin-7, and LVV-Hemorphin-7.[1] LVV-Hemorphin-7 is noted as the most stable form among these.[2]

The amino acid sequences of the primary Hemorphin-7 variants are detailed in Table 1.

| Peptide Variant | Single-Letter Code | Amino Acid Sequence |

| Hemorphin-7 | YPWTQRF | Tyr-Pro-Trp-Thr-Gln-Arg-Phe |

| VV-Hemorphin-7 | VVYPWTQRF | Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg-Phe |

| LVV-Hemorphin-7 | LVVYPWTQRF | Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg-Phe |

| Camel LVV-Hemorphin-7 | LVVYPWTRRF | Leu-Val-Val-Tyr-Pro-Trp-Thr-Arg-Arg-Phe |

Structural Characteristics

To date, no experimentally determined three-dimensional structures of Hemorphin-7 peptides have been deposited in the Protein Data Bank (PDB). The structural understanding of these peptides is primarily derived from computational modeling, including molecular docking and molecular dynamics simulations. These in silico studies have provided valuable insights into the binding modes of Hemorphin-7 variants with their target receptors, particularly the μ-opioid receptor (MOR) and δ-opioid receptor (DOR).

Computational models suggest that the longer forms of hemorphins, such as Hemorphin-7 and its variants, form stable interactions with opioid receptors. The C-terminal Arg-Phe motif is recognized as a key feature for the binding of some hemorphins to non-opioid receptors as well. The camel variant of LVV-Hemorphin-7, with an arginine replacing glutamine, has been shown in silico to form more stable interactions with the MOR, angiotensin-converting enzyme (ACE), and insulin-regulated aminopeptidase (IRAP).

Quantitative Biological Data

The biological activity of Hemorphin-7 peptides has been quantified through various in vitro assays, including receptor binding and functional assays. The following tables summarize the key quantitative data available in the literature.

Opioid Receptor Binding Affinity

VV-Hemorphin-7 has been shown to bind to opioid receptors with a preference for the μ-subtype.

| Peptide | Receptor Subtype | Binding Parameter | Value | Tissue Source | Reference |

| VV-Hemorphin-7 | μ (mu) | Ki | Not Specified (High Affinity) | Rat brain membranes | |

| VV-Hemorphin-7 | κ (kappa) | Ki | Not Specified (Moderate Affinity) | Rat brain membranes | |

| VV-Hemorphin-7 | δ (delta) | Ki | Not Specified (Low Affinity) | Rat brain membranes | |

| Tritiated VV-Hemorphin-7 | Not Specified | Kd | 82.1 nM | Rat brain membranes | |

| Tritiated VV-Hemorphin-7 | Not Specified | Bmax | 66.5 pmol/mg protein | Rat brain membranes |

Functional Activity at Bombesin Receptor Subtype 3 (BRS-3)

VV-Hemorphin-7 and LVV-Hemorphin-7 have been identified as full agonists for the orphan G-protein coupled receptor, bombesin receptor subtype 3 (hBRS-3).

| Peptide | Cell Line | Parameter | Value (μM) | Reference |

| VV-Hemorphin-7 | CHO-Gα16-hBRS-3 | EC50 | 45 ± 15 | |

| LVV-Hemorphin-7 | CHO-Gα16-hBRS-3 | EC50 | 183 ± 60 | |

| VV-Hemorphin-7 | NCI-N417 | EC50 | 19 ± 6 | |

| LVV-Hemorphin-7 | NCI-N417 | EC50 | 38 ± 18 |

Functional Activity at Angiotensin II Type 1 Receptor (AT1R)

LVV-Hemorphin-7 acts as a positive allosteric modulator of the Angiotensin II Type 1 Receptor (AT1R).

| Peptide | Effect on AngII Binding | Parameter | Fold Change | Cell Line | Reference |

| LVV-Hemorphin-7 | Potentiation of affinity | Kd | 2.6-fold decrease | HEK293 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Hemorphin-7 peptides.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of Hemorphin-7 analogs using the 9-fluorenylmethoxycarbonyl (Fmoc) strategy.

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide MBHA resin for C-terminal amides).

-

Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., dimethylformamide, DMF). Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group from the terminal amino acid.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

-

Amino Acid Coupling: Activate the carboxylic acid group of the next Fmoc-protected amino acid using a coupling reagent (e.g., TBTU/DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, TFA, with scavengers like water and triisopropylsilane).

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of Hemorphin-7 for opioid receptors using a radiolabeled ligand.

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation.

-

Assay Setup: In a 96-well plate, add increasing concentrations of the unlabeled Hemorphin-7 peptide.

-

Radioligand Addition: Add a constant, low concentration of a selective radiolabeled opioid ligand (e.g., [3H]-DAMGO for μ-receptors).

-

Incubation: Add the prepared brain membrane homogenate to each well. Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of Hemorphin-7 to activate G-protein coupled receptors that signal through the release of intracellular calcium, such as the hBRS-3 receptor.

-

Cell Culture: Culture cells expressing the receptor of interest (e.g., CHO-Gα16-hBRS-3) in appropriate media.

-

Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and incubate in the dark at 37°C for 1 hour.

-

Washing: Gently wash the cells with the buffer to remove excess dye.

-

Ligand Addition: Use a fluorescence imaging plate reader (FLIPR) to add varying concentrations of Hemorphin-7 to the wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by Hemorphin-7 and a typical experimental workflow for its characterization.

References

The Biological Functions of VV-Hemorphin-7: A Technical Guide for Researchers

An In-depth Examination of an Endogenous Opioid Peptide

This technical guide provides a comprehensive overview of the biological functions of Val-Val-hemorphin-7 (VV-H-7), an endogenous opioid peptide derived from the β-chain of hemoglobin. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the peptide's mechanism of action, quantitative pharmacological data, and relevant experimental methodologies.

Introduction

Hemorphins are a class of bioactive peptides produced by the enzymatic cleavage of hemoglobin.[1] Among them, VV-Hemorphin-7, a nonapeptide with the sequence Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg-Phe, has been identified as an atypical opioid peptide with a range of physiological effects.[2] Initially recognized for their affinity for opioid receptors, hemorphins, including VV-H-7, are now understood to be involved in various biological processes such as analgesia, blood pressure regulation, and cellular proliferation.[3][4] This guide focuses on the opioid-related functions of VV-H-7, detailing its interaction with opioid receptors, the subsequent signaling cascades, and its in vivo effects.

Opioid Receptor Binding and Affinity

VV-H-7 interacts with central opioid receptors, exhibiting a distinct binding profile. Competition studies using selective opioid radioligands have established a rank order of potency for VV-H-7 as μ > κ >> δ, indicating a preference for the mu-opioid receptor (MOR) over the kappa-opioid receptor (KOR), and significantly lower affinity for the delta-opioid receptor (DOR).[2] While specific inhibition constants (Ki) for each receptor subtype are not widely reported in the literature, binding assays on whole-brain membranes provide a general affinity profile.

Quantitative Binding Data

The following table summarizes the key quantitative data reported for VV-H-7 binding to opioid receptors in rat brain membranes.

| Parameter | Value | Tissue Source | Notes | Reference |

| Binding Affinity (Kd) | 82.1 nM | Rat Brain Membranes | Represents overall affinity for the mixed opioid receptor population. | |

| Maximal Binding Sites (Bmax) | 66.5 pmol/mg protein | Rat Brain Membranes | Indicates the density of binding sites for VV-H-7. | |

| Receptor Selectivity | μ > κ >> δ | Rat Brain Membranes | Determined by competition with selective radioligands. |

Mechanism of Action and Signaling Pathways

As a G-protein coupled receptor (GPCR) agonist, VV-H-7 initiates intracellular signaling cascades upon binding to opioid receptors. The primary mechanism involves the activation of inhibitory G-proteins of the Gi/o family.

G-Protein Activation

Functional studies have demonstrated that VV-H-7 acts as a partial agonist at opioid receptors. In rat brain homogenates, it stimulates the binding of [³⁵S]GTPγS in a dose-dependent manner, achieving approximately 75% of the maximal stimulation observed with full agonists. This confirms its ability to induce the conformational change in the receptor necessary for G-protein coupling and activation.

Downstream Signaling Cascade

The activation of Gi/o proteins by VV-H-7 leads to the inhibition of adenylyl cyclase, a key enzyme in the production of the second messenger cyclic AMP (cAMP). The reduction in intracellular cAMP levels has widespread effects on neuronal function, including the modulation of ion channel activity, which ultimately contributes to the analgesic effects of the peptide. The activated Gαi/o subunit directly inhibits adenylyl cyclase, while the dissociated Gβγ subunits can modulate other effectors, such as G-protein-gated inwardly rectifying potassium (GIRK) channels.

Caption: Gi/o-protein coupled signaling cascade initiated by VV-Hemorphin-7.

In Vivo Biological Functions

The opioid receptor agonist activity of VV-H-7 translates to distinct physiological effects in vivo, primarily related to nociception.

Antinociceptive and Antihyperalgesic Effects

Studies in rodent models have demonstrated that VV-H-7 possesses antinociceptive and antihyperalgesic properties. When administered locally (intraplantar) in a carrageenan-induced hyperalgesia model in rats, VV-H-7 showed a significant antihyperalgesic effect comparable to the non-steroidal anti-inflammatory drug indomethacin. Intracerebroventricular (ICV) administration in mice has also been shown to produce a dose-dependent antinociceptive effect in the formalin test, a model of both acute and inflammatory pain.

| Effect | Animal Model | Administration Route | Effective Dose Range | Notes | Reference |

| Antihyperalgesia | Rat (Carrageenan model) | Intraplantar | 5 µg / 5 µL | Effect comparable to indomethacin. | |

| Antinociception | Mouse (Formalin test) | Intracerebroventricular (ICV) | 2.5 - 10 µg | Dose-dependent effects on both acute and inflammatory phases. |

Non-Opioid Receptor Interactions

It is important for researchers to note that VV-H-7 also interacts with non-opioid receptors, which may contribute to its overall biological profile. Notably, it has been identified as a low-affinity, full agonist for the human orphan G-protein coupled receptor bombesin receptor subtype 3 (hBRS-3).

| Receptor | Activity | EC₅₀ Value | Cell Line | Reference |

| hBRS-3 | Full Agonist | 19 ± 6 µM | NCI-N417 (endogenous) | |

| hBRS-3 | Full Agonist | 45 ± 15 µM | CHO (overexpressing) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the opioid activity of VV-Hemorphin-7.

Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of VV-H-7 for opioid receptors by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL, determined by a Bradford or BCA assay.

2. Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition.

-

Total Binding: Add membrane preparation (e.g., 20-50 µg protein), a selective radioligand (e.g., [³H]DAMGO for MOR), and assay buffer.

-

Non-specific Binding: Add membranes, radioligand, and a high concentration of a non-labeled universal opioid antagonist (e.g., 10 µM Naloxone).

-

Competition: Add membranes, radioligand, and varying concentrations of VV-Hemorphin-7 (e.g., 10⁻¹⁰ to 10⁻⁵ M).

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

3. Filtration and Counting:

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Plot the percentage of specific binding against the log concentration of VV-H-7.

-

Determine the IC₅₀ value (the concentration of VV-H-7 that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the ability of VV-H-7 to activate G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

1. Assay Buffer Preparation:

-

Prepare an assay buffer consisting of 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

2. Assay Protocol:

-

In a 96-well plate, add rat brain membranes (20-40 µg protein), GDP (e.g., 30 µM), and varying concentrations of VV-Hemorphin-7.

-

Add a known full opioid agonist (e.g., DAMGO) as a positive control and buffer for basal binding.

-

Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash filters with ice-cold buffer and measure bound radioactivity by liquid scintillation counting.

3. Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of excess unlabeled GTPγS).

-

Express the data as a percentage of the stimulation produced by the maximal concentration of the full agonist.

-

Plot the percentage stimulation against the log concentration of VV-H-7 and fit a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

cAMP Inhibition Assay

This assay quantifies the functional consequence of Gi/o activation by measuring the inhibition of adenylyl cyclase activity.

1. Cell Culture and Plating:

-

Use a cell line stably expressing the opioid receptor of interest (e.g., HEK293-MOR cells).

-

Plate the cells in a 384-well plate and grow to near confluence.

2. Assay Protocol:

-

Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES).

-

Pre-incubate the cells with a phosphodiesterase inhibitor like IBMX (100 µM) for 15-30 minutes to prevent cAMP degradation.

-

Add varying concentrations of VV-Hemorphin-7 or a standard opioid agonist.

-

Incubate for 15-30 minutes at 37°C.

-

Stimulate adenylyl cyclase with forskolin (e.g., 5-10 µM) to induce cAMP production.

-

Incubate for a further 15-30 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

3. Data Analysis:

-

Normalize the data, setting the cAMP level with forskolin alone as 100% and the level with a maximal concentration of a full agonist as 0% inhibition.

-

Plot the percentage inhibition against the log concentration of VV-H-7.

-

Use non-linear regression to determine the EC₅₀ and Emax for the inhibition of cAMP production.

Caption: General experimental workflow for in vitro characterization of VV-H-7.

Conclusion

VV-Hemorphin-7 is an endogenous peptide with significant, albeit complex, opioid activity. Its preferential binding to the μ-opioid receptor and subsequent activation of the Gi/o signaling pathway underlie its demonstrated antinociceptive effects. For researchers in pharmacology and drug development, VV-H-7 represents an intriguing endogenous modulator of the opioid system. A thorough understanding of its binding kinetics, functional efficacy, and signaling pathways, as outlined in this guide, is crucial for exploring its therapeutic potential and for the development of novel analgesics. Further research is warranted to determine the specific binding affinities at individual opioid receptor subtypes and to fully elucidate the physiological and pathological roles of this multifaceted peptide.

References

- 1. Opioid peptides derived from hemoglobin: hemorphins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro profiling of opioid ligands using the cAMP formation inhibition assay and the β-arrestin2 recruitment assay: No two ligands have the same profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hemorphins Targeting G Protein-Coupled Receptors [mdpi.com]

The Mechanism of Action of Hemorphin-7 on Opioid Receptors: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hemorphins, a class of atypical opioid peptides derived from the proteolytic cleavage of the β-chain of hemoglobin, have garnered significant interest for their diverse physiological roles, including analgesia and blood pressure regulation. This technical guide provides an in-depth examination of the mechanism of action of Hemorphin-7 and its variants (e.g., LVV-hemorphin-7, VV-hemorphin-7) on opioid receptors. It details their binding characteristics, downstream signaling pathways, and the key experimental protocols used for their characterization. This document consolidates current knowledge to serve as a comprehensive resource for professionals in pharmacology and drug development.

Opioid Receptor Binding Profile of Hemorphin-7

Hemorphin-7 and its extended forms, such as LVV-hemorphin-7 and VV-hemorphin-7, function as agonists at opioid receptors.[1][2] Competitive radioligand binding experiments have established their interaction with mu (μ), delta (δ), and kappa (κ) opioid receptor subtypes.[2][3]

Binding Affinity and Selectivity

Quantitative binding studies have determined the affinity of these peptides. VV-hemorphin-7, in particular, has been shown to bind to rat brain membranes with a dissociation constant (Kd) of 82.1 nM.[4] The peptide exhibits a clear rank order of potency for the different opioid receptor subtypes, showing preferential binding to the μ-opioid receptor, followed by the κ-opioid receptor, and with markedly lower affinity for the δ-opioid receptor (μ > κ >> δ).

| Peptide | Parameter | Value | Receptor Subtype(s) | Tissue Source | Reference(s) |

| VV-hemorphin-7 | Kd (Affinity) | 82.1 nM | Opioid (Composite) | Rat Brain Membranes | |

| VV-hemorphin-7 | Rank Order of Potency | μ > κ >> δ | Mu, Kappa, Delta | Rat Brain Membranes |

Signal Transduction Pathways

Upon binding to opioid receptors, Hemorphin-7 initiates a cascade of intracellular signaling events characteristic of G-protein coupled receptor (GPCR) activation.

G-Protein Coupling and Downstream Effectors

Opioid receptors are canonically coupled to inhibitory G-proteins of the Gi/o family. The agonist action of Hemorphin-7 binding to the receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.

Both dissociated components are active in signal transduction:

-

Gαi/o Subunit: The primary role of the activated Gαi/o subunit is the inhibition of adenylyl cyclase . This enzyme is responsible for converting ATP into cyclic AMP (cAMP). By inhibiting its activity, Hemorphin-7 binding leads to a decrease in intracellular cAMP levels.

-

Gβγ Subunit: The Gβγ dimer can directly modulate the activity of various ion channels. A key effect is the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels , leading to potassium efflux and hyperpolarization of the neuronal membrane. Additionally, it can inhibit N-type voltage-gated calcium channels , which reduces calcium influx.

Together, these actions result in a reduction of neuronal excitability and a decrease in the release of neurotransmitters, underpinning the analgesic and other central effects of these peptides.

Key Experimental Protocols

The characterization of Hemorphin-7's mechanism of action relies on a suite of established pharmacological assays.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Kd) and inhibition constants (Ki) of a ligand for its receptor. It involves competition between a labeled radioligand (with known affinity) and the unlabeled test compound (Hemorphin-7).

Detailed Methodology:

-

Membrane Preparation: Tissues (e.g., rat brain) or cells expressing the opioid receptor of interest are homogenized and subjected to differential centrifugation to isolate a crude membrane fraction rich in receptors. Protein concentration is quantified.

-

Assay Incubation: A constant concentration of a subtype-selective radioligand (e.g., [³H]-DAMGO for μ, [³H]-DPDPE for δ, or [³H]-U-69593 for κ) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled Hemorphin-7.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand in the solution. The filters are washed quickly with ice-cold buffer to minimize dissociation.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor (Hemorphin-7) concentration. Non-linear regression analysis is used to fit a sigmoidal dose-response curve, from which the IC50 (concentration of Hemorphin-7 that inhibits 50% of radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the affinity of the radioligand.

[³⁵S]GTPγS Binding Assay

This functional assay directly measures the activation of G-proteins upon agonist binding to a GPCR. It provides a quantitative measure of the agonist's efficacy and potency in initiating the first step of the signaling cascade.

Detailed Methodology:

-

Membrane Preparation: As with the binding assay, receptor-containing membranes are prepared.

-

Assay Incubation: Membranes are incubated in a buffer containing GDP (to ensure G-proteins are in an inactive state), the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of Hemorphin-7.

-

Reaction Initiation & Termination: The reaction is initiated by the addition of the membranes or the agonist and allowed to proceed at a controlled temperature (e.g., 30°C). It is terminated by rapid filtration.

-

Quantification and Analysis: The amount of [³⁵S]GTPγS bound to the Gα subunits (and thus trapped on the filter) is quantified by scintillation counting. Data are plotted as specific binding versus the logarithm of Hemorphin-7 concentration to determine potency (EC50) and efficacy (Emax) relative to a known full agonist.

cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o protein activation: the inhibition of adenylyl cyclase. It is a robust method for confirming the inhibitory action of an opioid agonist.

Detailed Methodology:

-

Cell Culture: Whole cells expressing the opioid receptor of interest are cultured.

-

Stimulation: The cells are first treated with a substance that stimulates adenylyl cyclase, such as forskolin, to induce a measurable level of cAMP production.

-

Agonist Treatment: Concurrently or subsequently, the cells are treated with varying concentrations of Hemorphin-7. A phosphodiesterase (PDE) inhibitor (e.g., IBMX) is typically included to prevent the degradation of cAMP.

-

Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF or ELISA).

-

Data Analysis: The results are expressed as the percentage inhibition of forskolin-stimulated cAMP levels. A dose-response curve is generated to calculate the IC50 value, representing the potency of Hemorphin-7 in inhibiting adenylyl cyclase activity.

Conclusion

Hemorphin-7 and its variants are endogenous opioid agonists that exhibit a clear preference for the μ-opioid receptor. Their mechanism of action follows the canonical pathway for Gi/o-coupled receptors, leading to the inhibition of adenylyl cyclase and modulation of key ion channels, which collectively decrease neuronal activity. The characterization of these peptides through radioligand binding, GTPγS, and cAMP assays provides a robust framework for understanding their pharmacological profile. This knowledge is crucial for exploring the therapeutic potential of hemorphins and for the rational design of novel, peptide-based therapeutics targeting the opioid system.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Insights into the interaction between hemorphins and δ-opioid receptor from molecular modeling [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Radioligand binding properties of VV-hemorphin 7, an atypical opioid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antinociceptive Properties of Hemorphin-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemorphins are a class of endogenous opioid peptides derived from the proteolytic cleavage of the β-chain of hemoglobin. Among these, Hemorphin-7, and its variants such as LVV-hemorphin-7 and VV-hemorphin-7, have garnered significant attention for their diverse physiological roles, particularly their antinociceptive (pain-relieving) properties.[1][2][3] This technical guide provides a comprehensive overview of the mechanisms of action, signaling pathways, and experimental validation of the antinociceptive effects of Hemorphin-7, intended for professionals in the fields of pharmacology, neuroscience, and drug development.

Core Mechanism of Action: Opioid Receptor Interaction

The primary mechanism underlying the antinociceptive effects of Hemorphin-7 involves its interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).[2] Hemorphins are considered atypical opioid peptides.[4]

Opioid Receptor Binding Affinity

Various forms of Hemorphin-7, including LVV-hemorphin-7 and VV-hemorphin-7, exhibit binding affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors. Radioligand binding assays have demonstrated a preferential binding of VV-hemorphin-7 to µ-opioid receptors, followed by κ-receptors, with a significantly lower affinity for δ-receptors.

Table 1: Opioid Receptor Binding Properties of VV-Hemorphin-7

| Parameter | Value | Species/Tissue | Reference |

| Receptor Potency Rank | µ > κ >> δ | Rat brain membranes | |

| Affinity (Kd) | 82.1 nM | Rat brain membranes | |

| Maximal Binding Sites (Bmax) | 66.5 pmol/mg protein | Rat brain membranes |

Signal Transduction

Upon binding to opioid receptors, particularly the µ-opioid receptor, Hemorphin-7 initiates a downstream signaling cascade characteristic of Gi/o-coupled GPCRs. This activation has been confirmed through GTPγS binding assays, which measure the exchange of GDP for the non-hydrolyzable GTP analog, GTPγS, on the Gα subunit of the G-protein. VV-hemorphin-7 has been shown to induce a dose-dependent incorporation of [35S]-GTPγS in rat brain homogenates, indicating G-protein activation.

The canonical signaling pathway involves:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release, respectively, thus dampening nociceptive signaling.

Beyond Opioid Receptors: A Multi-Target Profile

Recent studies have revealed that the antinociceptive effects of Hemorphin-7 are not solely mediated by opioid receptors. LVV-hemorphin-7, in particular, interacts with other receptor systems, suggesting a more complex mechanism of action.

Angiotensin AT4 Receptor (IRAP)

LVV-hemorphin-7 is a high-affinity ligand for the angiotensin AT4 receptor, which has been identified as insulin-regulated aminopeptidase (IRAP). The antinociceptive effects of LVV-hemorphin-7 at the spinal level have been shown to be naloxone-insensitive, suggesting a non-opioid mechanism possibly mediated by IRAP inhibition.

Oxytocin Receptor Involvement

There is growing evidence for an indirect link between Hemorphin-7 and the oxytocin system. The anxiolytic and antidepressant-like effects of LVV-hemorphin-7 have been shown to be mediated in part by oxytocin receptors. It is hypothesized that by inhibiting IRAP (which has oxytocinase activity), LVV-hemorphin-7 may increase the local bioavailability of oxytocin, which itself has analgesic properties.

Experimental Protocols for Assessing Antinociceptive Properties

A variety of in vitro and in vivo assays are employed to characterize the antinociceptive effects of Hemorphin-7.

In Vitro Assays

1. Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of Hemorphin-7 for different opioid receptor subtypes.

-

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., from rats) in a suitable buffer and centrifuge to isolate the cell membrane fraction containing the opioid receptors.

-

Competitive Binding: Incubate the membrane preparation with a constant concentration of a radiolabeled opioid ligand (e.g., [3H]diprenorphine) and varying concentrations of unlabeled Hemorphin-7.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of Hemorphin-7 to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

-

2. GTPγS Binding Assay

-

Objective: To assess the functional activity of Hemorphin-7 as an agonist at G-protein coupled opioid receptors.

-

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest.

-

Assay Reaction: Incubate the membranes with varying concentrations of Hemorphin-7 in the presence of GDP and [35S]GTPγS.

-

Incubation: Allow the reaction to proceed to stimulate the exchange of GDP for [35S]GTPγS on the Gα subunits.

-

Termination and Filtration: Stop the reaction and separate the membrane-bound [35S]GTPγS by rapid filtration.

-

Scintillation Counting: Quantify the amount of bound [35S]GTPγS.

-

Data Analysis: Plot the stimulated [35S]GTPγS binding against the concentration of Hemorphin-7 to determine the EC50 and Emax values.

-

In Vivo Models of Nociception

1. Hot Plate Test

-

Objective: To evaluate the central analgesic effects of Hemorphin-7 against thermal pain.

-

Methodology:

-

Apparatus: A heated plate maintained at a constant temperature (e.g., 55°C).

-

Procedure: Place the animal (mouse or rat) on the hot plate and start a timer.

-

Endpoint: Record the latency to a nociceptive response, such as licking a hind paw or jumping.

-

Cut-off Time: A maximum cut-off time is set to prevent tissue damage.

-

Dosing: Administer Hemorphin-7 (e.g., intracerebroventricularly) and measure the response latency at different time points post-administration.

-

2. Tail-Flick Test

-

Objective: To measure the spinal analgesic effect of Hemorphin-7 in response to a thermal stimulus.

-

Methodology:

-

Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.

-

Procedure: Restrain the animal and apply the heat source to its tail.

-

Endpoint: Measure the latency for the animal to flick its tail away from the heat source.

-

Cut-off Time: A cut-off is established to avoid tissue injury.

-

Analysis: Compare the tail-flick latencies before and after drug administration.

-

3. Carrageenan-Induced Paw Edema and Hyperalgesia

-

Objective: To assess the anti-hyperalgesic and anti-inflammatory effects of Hemorphin-7 in a model of inflammatory pain.

-

Methodology:

-

Induction of Inflammation: Inject a solution of carrageenan into the plantar surface of the animal's hind paw.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at various time points after carrageenan injection.

-

Measurement of Hyperalgesia: Assess the pain threshold in response to a mechanical or thermal stimulus applied to the inflamed paw.

-

Dosing: Administer Hemorphin-7 (e.g., intrathecally or systemically) before or after the carrageenan injection and evaluate its effect on paw edema and hyperalgesia.

-

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of various Hemorphin-7 peptides.

Table 2: In Vitro Activity of Hemorphin-7 Variants

| Peptide | Assay | Receptor/Enzyme | EC50/IC50/Ki | Cell Line/Tissue | Reference |

| VV-Hemorphin-7 | Radioligand Binding | Opioid (non-selective) | 82.1 nM (Kd) | Rat brain membranes | |

| VV-Hemorphin-7 | GTPγS Binding | Opioid Receptors | Dose-dependent increase | Rat brain homogenate | |

| VV-Hemorphin-7 | Ca2+ Release | hBRS-3 | ~45 µM (EC50) | CHO cells | |

| VV-Hemorphin-7 | Ca2+ Release | hBRS-3 | ~19 µM (EC50) | NCI-N417 cells | |

| LVV-Hemorphin-7 | Ca2+ Release | hBRS-3 | ~183 µM (EC50) | CHO cells | |

| LVV-Hemorphin-7 | Ca2+ Release | hBRS-3 | ~38 µM (EC50) | NCI-N417 cells |

Table 3: In Vivo Antinociceptive Effects of Hemorphin-7 Variants

| Peptide | Animal Model | Administration Route | Effect | Naloxone Reversibility | Reference |

| LVV-Hemorphin-7 | Carrageenan-induced hyperalgesia | Intrathecal | Attenuated hyperalgesia | No | |

| LVV-Hemorphin-7 | Carrageenan-induced hyperalgesia | Intracerebroventricular | Significant anti-hyperalgesia | Yes | |

| LVV-Hemorphin-7 | Tail-flick test | Intrathecal/Intracerebroventricular | No effect | N/A | |

| LVV-Hemorphin-7 | Paw edema test | Intrathecal/Intracerebroventricular | No effect | N/A |

Conclusion

Hemorphin-7 and its related peptides represent a promising class of endogenous molecules with significant antinociceptive properties. Their mechanism of action is multifaceted, involving not only the classical opioid receptor pathways but also interactions with other key physiological systems such as the angiotensin and oxytocin systems. This multi-target engagement, particularly the interplay between opioid-dependent and independent mechanisms at different levels of the nervous system, offers exciting opportunities for the development of novel analgesics with potentially improved efficacy and side-effect profiles. Further research is warranted to fully elucidate the intricate signaling networks modulated by hemorphins and to translate these findings into therapeutic applications.

References

- 1. Hemorphins—From Discovery to Functions and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the interaction between hemorphins and δ-opioid receptor from molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Synthesis, Characterization, and Pharmacological Evaluation of Multifunctional Hemorphins Containing Non-Natural Amino Acids with Potential Biological Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radioligand binding properties of VV-hemorphin 7, an atypical opioid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antihypertensive Potential of Hemorphin-7 In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo antihypertensive effects of LVV-Hemorphin-7 (LVV-H7), a decapeptide derived from the β-chain of hemoglobin. This document synthesizes findings from key preclinical studies, detailing the experimental methodologies, quantitative outcomes, and the complex signaling pathways implicated in its mechanism of action.

Executive Summary

LVV-Hemorphin-7 has demonstrated significant blood pressure-lowering effects in preclinical models of hypertension.[1][2][3] Administered intraperitoneally, it induces a notable decrease in both blood pressure and heart rate in spontaneously hypertensive rats (SHR), a standard model for human essential hypertension, while showing negligible effects in normotensive controls.[1] The mechanism of action is multifaceted, involving the inhibition of the angiotensin-converting enzyme (ACE) and potentiation of the vasodilator bradykinin.[4] Intriguingly, it also positively modulates the angiotensin II type 1 receptor (AT1R), an action typically associated with a hypertensive response, highlighting a complex regulatory role. This guide consolidates the quantitative data, outlines the experimental protocols used to elicit these findings, and visualizes the intricate signaling pathways through which LVV-H7 exerts its antihypertensive effects.

Quantitative Data on In Vivo Efficacy

The antihypertensive effects of LVV-H7 have been quantified through two primary actions: direct blood pressure reduction and potentiation of other hypotensive agents. The following tables summarize the key quantitative findings from in vivo studies.

Direct Antihypertensive and Cardiovascular Effects

This table summarizes the direct effects of LVV-H7 on cardiovascular parameters in a well-established genetic model of hypertension.

| Animal Model | Peptide | Dose & Route | Key Findings | Measurement Method | Reference |

| Spontaneously Hypertensive Rats (SHR) | LVV-Hemorphin-7 | 100 µg/kg (IP) | Significant decrease in blood pressure and heart rate. | Radiotelemetry | |

| Wistar-Kyoto (WKY) Rats (Normotensive Control) | LVV-Hemorphin-7 | 100 µg/kg (IP) | Negligible effect on blood pressure and heart rate. | Radiotelemetry |

Potentiation of Bradykinin-Induced Hypotension

This table details the synergistic effect of LVV-H7 with bradykinin, a potent vasodilator, in anesthetized rats.

| Animal Model | Peptide | Peptide Dose | Bradykinin Dose | Potentiation Effect | Reference |

| Anesthetized Rats | LVV-Hemorphin-7 | 60 µg | 0.5 µg | Increased the hypotensive effect of bradykinin by 31%. |

Key Experimental Protocols

The following section provides a detailed methodology for the in vivo assessment of LVV-H7's antihypertensive effects using radiotelemetry, a gold-standard technique for chronic, stress-free cardiovascular monitoring in conscious animals.

Animal Model and Preparation

-

Species/Strain: Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats are used as controls. Animals are typically male and 15 weeks of age at the time of the procedure.

-

Housing: Rats are housed in individual cages to allow for continuous data acquisition from dedicated receiver panels.

Radiotelemetry Transmitter Implantation

The surgical implantation of the telemetry device is a critical step for accurate, long-term blood pressure measurement.

-

Anesthesia: The rat is anesthetized using a suitable inhalant anesthetic (e.g., halothane or isoflurane).

-

Surgical Site Preparation: The ventral abdomen is shaved, and the skin is disinfected. The animal is positioned in dorsal recumbency.

-

Incision: A midline incision is made through the skin and abdominal wall to expose the peritoneal cavity.

-

Catheter Implantation: The flexible catheter of the telemetry transmitter is surgically inserted into the abdominal aorta, typically below the renal arteries, with the tip pointing upstream against the blood flow. The catheter is secured in place with surgical glue and sutures to ensure hemostasis.

-

Transmitter Placement: The body of the transmitter is placed within the abdominal cavity and sutured to the abdominal wall to prevent movement.

-

Closure: The abdominal muscle and skin layers are closed separately with sutures.

-

Post-Operative Care: Analgesia (e.g., buprenorphine) is administered for 2 days post-surgery. The animals are allowed a recovery period of at least one week before the commencement of experiments to ensure stabilization.

Experimental Procedure and Data Acquisition

The workflow for a typical experiment is visualized in the diagram below.

Signaling Pathways and Mechanism of Action

The antihypertensive effect of LVV-H7 is not mediated by a single pathway but rather a complex interplay of several mechanisms. While some actions are clearly hypotensive, others are paradoxically hypertensive, suggesting the net in vivo effect is a result of the dominant pathways.

The diagram below illustrates the proposed signaling pathways.

Key Mechanistic Actions

-

ACE Inhibition: LVV-H7 is known to inhibit the angiotensin-converting enzyme (ACE). This action reduces the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby promoting vasodilation and lowering blood pressure. This is a primary mechanism contributing to its antihypertensive effect.

-

Bradykinin Potentiation: LVV-H7 significantly enhances the hypotensive effects of bradykinin, a peptide that promotes vasodilation. By potentiating the Kallikrein-Kinin system, LVV-H7 further contributes to blood pressure reduction.

-

Positive Allosteric Modulation of AT1R: In a seemingly contradictory action, in vitro studies have shown that LVV-H7 acts as a positive allosteric modulator (PAM) of the AT1R. This means it enhances the signaling of angiotensin II, which would typically lead to vasoconstriction and an increase in blood pressure. The observed net hypotensive effect in vivo suggests that this mechanism is likely overridden by the more dominant ACE inhibition and bradykinin potentiation pathways under the studied physiological conditions.

-

Opioid Receptor Interaction: As a member of the hemorphin family, LVV-H7 is also known to bind to and act on opioid receptors. While primarily associated with analgesia, the activation of certain opioid receptors can also contribute to cardiovascular modulation, although its specific role in the antihypertensive effect of LVV-H7 requires further elucidation.

Conclusion and Future Directions

LVV-Hemorphin-7 is a promising endogenous peptide with demonstrated antihypertensive properties in relevant preclinical models. Its primary mechanisms of action appear to be the inhibition of the angiotensin-converting enzyme and the potentiation of bradykinin, which together lead to a significant reduction in blood pressure. The paradoxical positive modulation of the AT1R highlights the complexity of its pharmacology and warrants further investigation to understand its physiological relevance.

For drug development professionals, the multifunctional nature of LVV-H7 presents both opportunities and challenges. Its ability to modulate multiple targets within the cardiovascular system could offer a novel therapeutic approach to hypertension. Future research should focus on elucidating the precise contribution of each signaling pathway to the overall in vivo effect, exploring the structure-activity relationship of LVV-H7 analogs to optimize for antihypertensive efficacy, and conducting further preclinical studies to assess its long-term safety and efficacy profile.

References

- 1. LVV-hemorphin-7 lowers blood pressure in spontaneously hypertensive rats: radiotelemetry study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular insights into the interaction of hemorphin and its targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hemorphins Targeting G Protein-Coupled Receptors [mdpi.com]

Hemorphin 7 and the Angiotensin IV Receptor: A Technical Guide

This guide provides a detailed examination of the interaction between Hemorphin 7, an endogenous opioid peptide, and the Angiotensin IV (AT4) receptor, now identified as the insulin-regulated aminopeptidase (IRAP). It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the molecular pharmacology, signaling mechanisms, and experimental methodologies related to this interaction.

Introduction to this compound and the AT4 Receptor

LVV-hemorphin 7, a heptapeptide derived from the β-chain of hemoglobin, has been identified as a potent and selective ligand for the Angiotensin IV (AT4) receptor. This receptor was initially characterized by its high affinity for Angiotensin IV, a metabolite of Angiotensin II. Subsequent research has definitively identified the AT4 receptor as the membrane-bound zinc metallopeptidase, insulin-regulated aminopeptidase (IRAP). The binding of ligands like LVV-hemorphin 7 to IRAP does not activate typical G-protein-coupled receptor signaling cascades but rather inhibits the enzyme's catalytic activity. This inhibition is thought to be the primary mechanism through which these ligands exert their physiological effects, which include modulation of cognitive function, particularly memory, and potential roles in glucose metabolism.

Quantitative Analysis of Ligand-Receptor Interactions

The interaction of various hemorphins and standard ligands with the AT4 receptor (IRAP) has been quantified through competitive binding assays. The data presented below summarizes the binding affinities (Ki) and, where applicable, the half-maximal inhibitory concentrations (IC50) for the enzymatic activity of IRAP.

| Ligand | Receptor/Enzyme | Ki (nM) | IC50 (nM) | Species | Tissue/Cell Source | Reference |

| LVV-Hemorphin 7 | AT4 Receptor (IRAP) | 1.3 ± 0.2 | 3.3 ± 0.5 | Rat | Brain Membranes | |

| VV-Hemorphin 7 | AT4 Receptor (IRAP) | 18 ± 3 | 12 ± 2 | Rat | Brain Membranes | |

| Angiotensin IV | AT4 Receptor (IRAP) | 1.6 ± 0.3 | 2.0 ± 0.4 | Rat | Brain Membranes | |

| [¹²⁵I]-Angiotensin IV | AT4 Receptor (IRAP) | N/A | N/A | Bovine | Adrenal Membranes | |

| Norleual-Angiotensin IV | AT4 Receptor (IRAP) | 0.96 | N/A | Guinea Pig | Brain |

Signaling and Mechanism of Action

The binding of LVV-hemorphin 7 to the AT4 receptor (IRAP) inhibits its aminopeptidase activity. This inhibition is believed to increase the local concentration of neuropeptides that are substrates for IRAP, such as vasopressin and oxytocin, leading to enhanced cognitive effects. Another key proposed mechanism involves the facilitation of glucose uptake in metabolically active brain regions. The inhibition of IRAP's enzymatic activity is thought to promote the translocation of the GLUT4 glucose transporter to the cell membrane, thereby increasing glucose availability.

Signaling Pathway Diagram

Caption: Proposed signaling mechanism of LVV-Hemorphin 7 at the AT4 receptor (IRAP).

Experimental Protocols

Radioligand Binding Assay for AT4 Receptors

This protocol details a competitive binding assay to determine the affinity of test compounds for the AT4 receptor using radiolabeled Angiotensin IV.

Materials:

-

[¹²⁵I]-Angiotensin IV (radioligand)

-

Bovine adrenal membranes (or other tissue source rich in AT4 receptors)

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

Test compounds (e.g., LVV-hemorphin 7) at various concentrations

-

Non-specific binding control: High concentration of unlabeled Angiotensin IV (e.g., 1 µM)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare tissue membranes by homogenization and centrifugation. Resuspend the final pellet in binding buffer.

-

In reaction tubes, combine 100 µL of membrane suspension, 50 µL of [¹²⁵I]-Angiotensin IV (final concentration ~0.2 nM), and 50 µL of either binding buffer (for total binding), non-specific binding control, or test compound.

-

Incubate the mixture for 60 minutes at room temperature.

-

Terminate the reaction by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the Ki or IC50 values for the test compounds.

Workflow Diagram for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

IRAP Enzymatic Activity Assay

This protocol measures the catalytic activity of IRAP and its inhibition by compounds like LVV-hemorphin 7.

Materials:

-

Source of IRAP enzyme (e.g., recombinant human IRAP or tissue homogenates)

-

Fluorogenic substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Test compounds (inhibitors)

-

Fluorometer

Procedure:

-

Pre-incubate the IRAP enzyme source with various concentrations of the test compound (or buffer for control) for 15-30 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate Leu-AMC (final concentration typically in the low micromolar range).

-

Monitor the increase in fluorescence over time at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. The rate of fluorescence increase is proportional to enzyme activity.

-

Calculate the initial reaction velocities from the linear portion of the progress curves.

-

Determine the percent inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Workflow Diagram for IRAP Enzymatic Activity Assay

Caption: Workflow for an IRAP enzymatic activity assay.

Conclusion and Future Directions

LVV-hemorphin 7 is a potent inhibitor of insulin-regulated aminopeptidase (IRAP), the protein now recognized as the AT4 receptor. Its high affinity and inhibitory action distinguish it as a valuable pharmacological tool for studying the physiological roles of IRAP. The primary mechanism of action involves the inhibition of IRAP's catalytic activity, which is proposed to enhance memory and cognitive functions by protecting endogenous neuropeptides from degradation and potentially by modulating glucose metabolism in the brain via GLUT4 translocation. The detailed protocols provided herein offer a foundation for the continued investigation of this and other novel IRAP inhibitors, which hold therapeutic potential for cognitive disorders. Future research should further elucidate the downstream consequences of IRAP inhibition in various physiological and pathological contexts.

Hemorphin-7: A Potential Biomarker for Vascular Disease

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Hemorphin-7, a collective term for peptides like LVV-Hemorphin-7 and VV-Hemorphin-7, is emerging as a significant molecule of interest in the study of vascular diseases. These peptides, derived from the β-chain of hemoglobin, are implicated in the regulation of blood pressure and pathological vascular remodeling. Their interplay with the renin-angiotensin system and other signaling pathways suggests a potential role as both a biomarker and a therapeutic target in cardiovascular medicine. This technical guide provides an in-depth overview of the current understanding of Hemorphin-7's role in vascular disease, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Quantitative Data on Hemorphin-7 in Vascular-Related Conditions

The concentration of Hemorphin-7 in circulation has been observed to change in conditions associated with vascular disease, suggesting its potential as a biomarker.

| Condition | Analyte | Patient Group | Control Group | Fold Change/Correlation | Reference |